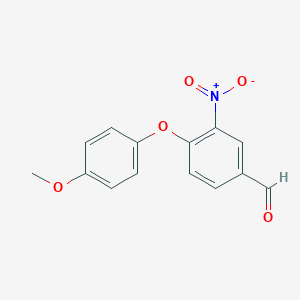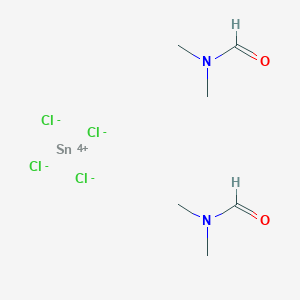
Methyl 4-methoxycarbonyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methoxycarbonyloxybenzoate, commonly known as methylparaben, is a widely used preservative in the cosmetic and pharmaceutical industries. It is a synthetic compound that inhibits the growth of bacteria and fungi, extending the shelf life of products. While it has been used for decades, there is ongoing research into its safety and efficacy, as well as potential alternatives.
Wirkmechanismus
Methylparaben works by inhibiting the growth of bacteria and fungi, preventing spoilage and extending the shelf life of products. It does this by interfering with the metabolism of microorganisms, disrupting their ability to grow and reproduce.
Biochemische Und Physiologische Effekte
While methylparaben is generally considered safe at low concentrations, there is ongoing research into its potential impact on human health. Some studies have suggested that it may have estrogenic effects, potentially disrupting the endocrine system. Other studies have found no significant impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Methylparaben is a widely used preservative in lab experiments due to its effectiveness and low cost. However, there are limitations to its use, including potential toxicity at high concentrations and concerns about its impact on human health. Researchers are exploring alternative preservatives that may be safer and more effective.
Zukünftige Richtungen
Research into the safety and efficacy of methylparaben will continue, as will the search for alternative preservatives. Some potential future directions include:
- Developing new preservatives that are more effective and less toxic
- Studying the impact of methylparaben on human health at different concentrations and exposure levels
- Exploring the use of natural preservatives, such as plant extracts, in cosmetics and pharmaceuticals
- Investigating the potential impact of preservatives on the environment and developing more sustainable alternatives.
Synthesemethoden
Methylparaben is synthesized through the esterification of p-hydroxybenzoic acid with methanol in the presence of sulfuric acid or other catalysts. The resulting compound is a white crystalline powder that is soluble in alcohol and ether.
Wissenschaftliche Forschungsanwendungen
Methylparaben has been extensively studied for its antimicrobial properties and its potential impact on human health. It is used in a wide range of products, including cosmetics, personal care products, and pharmaceuticals. Research has focused on its safety and efficacy, as well as potential alternatives.
Eigenschaften
CAS-Nummer |
17175-20-1 |
|---|---|
Produktname |
Methyl 4-methoxycarbonyloxybenzoate |
Molekularformel |
C10H10O5 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
methyl 4-methoxycarbonyloxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-13-9(11)7-3-5-8(6-4-7)15-10(12)14-2/h3-6H,1-2H3 |
InChI-Schlüssel |
XDDBMNQUNQHNNS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)OC |
Synonyme |
Carbonic acid methyl[p-(methoxycarbonyl)phenyl] ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



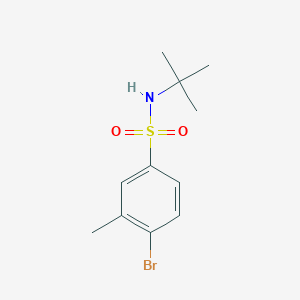
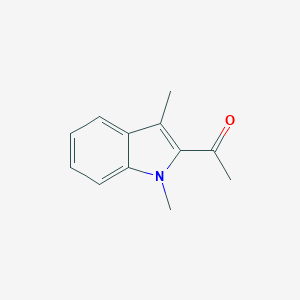

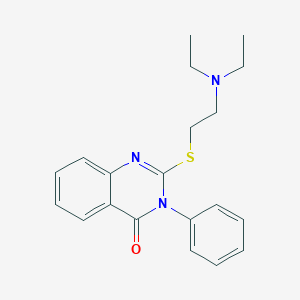

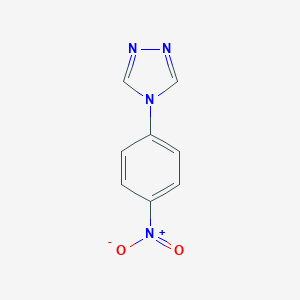
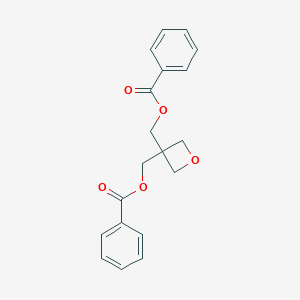
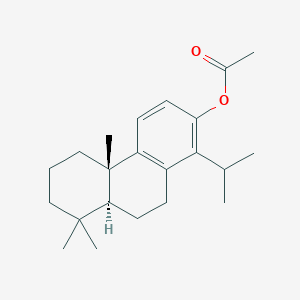
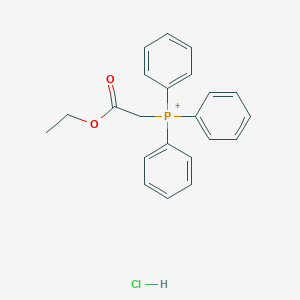
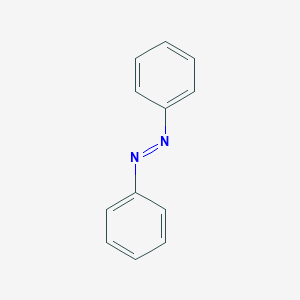
![3-[(1-Carboxyvinyl)oxy]benzoic acid](/img/structure/B91144.png)
